
7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
The compound “7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one” is a complex organic molecule. It contains a dihydronaphthalenone group, which is a type of ketone, and a 2-bromo-5-chlorobenzyl group, which is a type of aromatic halide .
Molecular Structure Analysis
The exact molecular structure of this compound would require experimental data such as X-ray crystallography or NMR spectroscopy for accurate determination. The compound likely has a complex three-dimensional structure due to the presence of the dihydronaphthalenone and benzyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone, bromine, and chlorine groups. These functional groups are often reactive in organic chemistry, participating in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ketone and halogens) would influence its properties .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : A study by Zhuang and Hartmann (1998) explores the synthesis of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase (P450 17, CYP 17). This research highlights the use of 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one in the development of compounds with potential medical applications (Zhuang & Hartmann, 1998).
Chemical Reactions and Structures : Malkova et al. (2014) discuss the synthesis, molecular structure, and oxidation reactions of various compounds, including 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one. Their work contributes to understanding the chemical properties and potential applications of these compounds (Malkova et al., 2014).
Antimicrobial Activities : Gupta and Chaudhary (2013) investigate the synthesis and antimicrobial activities of novel thiazolidinones derived from 3,4-dihydro-2H-naphthalen-1-ones, offering insights into the potential use of these compounds in antimicrobial treatments (Gupta & Chaudhary, 2013).
Hybrid Polyoxaheterocyclic Compounds : Kanevskaya et al. (2022) present methods for designing new hybrid polyoxaheterocyclic compounds based on the interaction of various compounds, including 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, with methylene active compounds. This research opens pathways for developing novel compounds with diverse applications (Kanevskaya et al., 2022).
GABAA Receptors Binding : Szekeres et al. (2004) identify a series of substituted 3,4-dihydronaphthalen-1(2H)-ones with high binding affinity for the benzodiazepine site of GABAA receptors containing the alpha5-subunit. This finding is crucial for understanding the neurochemical interactions of these compounds and their potential therapeutic applications (Szekeres et al., 2004).
Mechanism of Action
properties
IUPAC Name |
7-[(2-bromo-5-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClO2/c18-16-7-5-13(19)8-12(16)10-21-14-6-4-11-2-1-3-17(20)15(11)9-14/h4-9H,1-3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIEEGFUOAIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3=C(C=CC(=C3)Cl)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1378388-19-2 | |
| Record name | 7-[(2-bromo-5-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
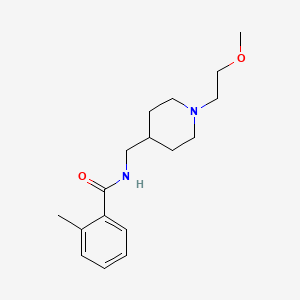
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)
![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)
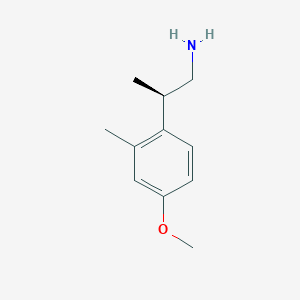

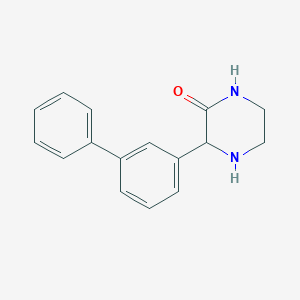
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)


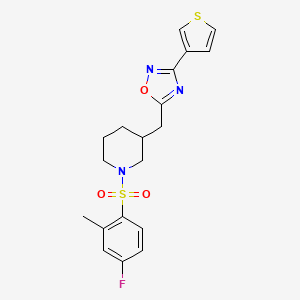
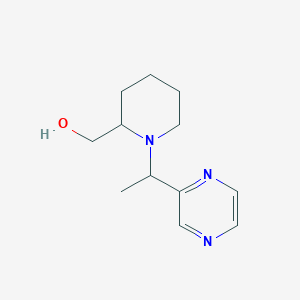
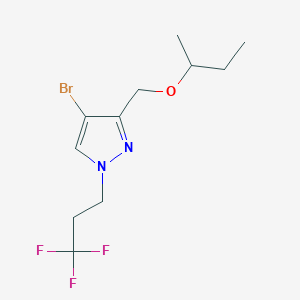
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)